molecular formula C8H9NO2S B1593712 4-Vinylbenzenesulfonamide CAS No. 2633-64-9

4-Vinylbenzenesulfonamide

Cat. No.: B1593712
CAS No.: 2633-64-9
M. Wt: 183.23 g/mol
InChI Key: GKGOIYMLPJJVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Vinylbenzenesulfonamide is an organic compound with the molecular formula C8H9NO2S. It is characterized by a benzene ring substituted with a vinyl group (CH2=CH-) and a sulfonamide group (-SO2NH2) at the para-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

4-Vinylbenzenesulfonamide, also known as 4-ethenylbenzenesulfonamide, is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the regulation of body fluid and electrolyte balance, and the synthesis of folic acid, which is essential for DNA replication .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts DNA replication in bacteria, thereby inhibiting their growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature and exposure to moisture can affect its stability . Furthermore, the presence of pus can inhibit the antibacterial action of sulfonamides . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

4-Vinylbenzenesulfonamide is known to be a valuable electrophile for targeted protein modification and inhibition

Cellular Effects

Vinyl sulfonamides, a group to which this compound belongs, are known to be valuable for targeted protein modification and inhibition . This suggests that this compound may have significant effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Vinyl sulfonamides are known to be valuable electrophiles for targeted protein modification and inhibition . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinylbenzenesulfonamide can be synthesized through several methods. One common approach involves the sulfonation of 4-vinylbenzene to form 4-vinylbenzenesulfonic acid, followed by amination to introduce the sulfonamide group. The reaction conditions typically include the use of sulfuric acid for sulfonation and ammonia or an amine for amination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the vinyl group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfonamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, often using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Vinylbenzoic acid

  • Reduction: 4-Vinylbenzylamine

  • Substitution: Alkylated this compound derivatives

Scientific Research Applications

4-Vinylbenzenesulfonamide has diverse applications in scientific research. It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its sulfonamide group makes it a useful intermediate in the synthesis of various biologically active compounds.

In biology and medicine, this compound derivatives have been studied for their potential as enzyme inhibitors, anticancer agents, and antimicrobial agents. Its ability to interact with biological targets makes it valuable in drug discovery and development.

In industry, this compound is used in the production of polymers and other materials due to its reactive vinyl group. It can be polymerized to form poly(vinylbenzenesulfonamide), which has applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

4-Vinylbenzenesulfonamide is similar to other benzenesulfonamide derivatives, but its vinyl group provides unique reactivity and applications. Some similar compounds include:

  • 4-Methylbenzenesulfonamide

  • 4-Nitrobenzenesulfonamide

  • 4-Methoxybenzenesulfonamide

These compounds share the sulfonamide group but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-ethenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOIYMLPJJVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299857
Record name 4-ethenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2633-64-9
Record name 4-Ethenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2633-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133349
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Sulfonamido)styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Vinylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Vinylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Vinylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Vinylbenzenesulfonamide
Reactant of Route 5
4-Vinylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Vinylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.